molecular formula C25H22Cl2N4S B4383788 N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea

N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4383788
M. Wt: 481.4 g/mol
InChI Key: VDIWHFLEANHSJE-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea: is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group attached to a pyrazole ring, which is further substituted with dichlorobenzyl and dibenzyl groups

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4S/c26-22-12-11-21(24(27)13-22)17-31-18-23(14-28-31)29-25(32)30(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,18H,15-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIWHFLEANHSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(2,4-dichlorobenzyl)-1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea moiety, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like DMF or DMSO, often at elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with different substituents.

Scientific Research Applications

Chemistry: N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its structural features allow it to bind to active sites of enzymes, potentially leading to the development of new medications.

Industry: In the industrial sector, N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea is investigated for its use in the production of specialty chemicals and advanced materials. Its reactivity and ability to form stable complexes make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The specific molecular targets and pathways involved depend on the enzyme and the biological context in which the compound is used.

Comparison with Similar Compounds

    N,N-dibenzylthiourea: Similar in structure but lacks the pyrazole and dichlorobenzyl groups.

    N,N-dibenzyl-N’-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea: Similar but with a different substitution pattern on the benzyl group.

    N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea: Another similar compound with a different substitution pattern.

Uniqueness: N,N-dibenzyl-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of both the dichlorobenzyl and pyrazole groups These structural features confer specific reactivity and binding properties that are not observed in other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
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N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea

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